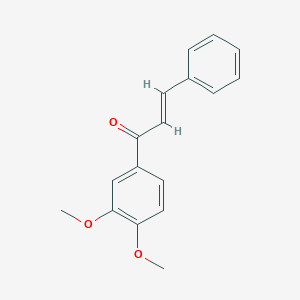

3',4'-Dimethoxychalcone

描述

3’,4’-Dimethoxychalcone is a chemical compound belonging to the chalcone family, characterized by the presence of two methoxy groups attached to the aromatic rings. Chalcones are a type of natural phenolic compound found in various plants and are known for their diverse biological activities. 3’,4’-Dimethoxychalcone has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

准备方法

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The typical reaction conditions include:

Reactants: 3,4-dimethoxybenzaldehyde and acetophenone

Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the final chalcone product .

Industrial Production Methods: In an industrial setting, the synthesis of 3’,4’-Dimethoxychalcone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities .

化学反应分析

Types of Reactions: 3’,4’-Dimethoxychalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or dihydrochalcones.

Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Epoxides or dihydrochalcones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones or other substituted derivatives

科学研究应用

Scientific Research Applications

3',4'-Dimethoxychalcone has demonstrated a wide range of applications across various scientific fields:

Biological Research

- Autophagy Induction : The compound induces autophagy across different cell types, including endothelial cells, cardiomyocytes, and macrophages. This process is essential for degrading and recycling cellular components, thereby maintaining cellular homeostasis .

- Neuroprotective Effects : In models of spinal cord injury (SCI), this compound reduced glial scar formation and motor neuron death, leading to improved functional recovery .

Pharmacology

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cell death pathways such as pyroptosis and necroptosis, which are crucial in neuroinflammatory diseases .

- Cardioprotective Effects : Research indicates that it can mediate autophagy-dependent cardioprotective effects against ischemic injury .

Cancer Research

- Efficacy in Chemotherapy : The compound has been shown to enhance the efficacy of anticancer chemotherapy in vivo by promoting autophagic processes that can lead to cancer cell death .

Antimicrobial Activity

- Activity Against Leishmania Species : Studies have demonstrated that this compound exhibits activity against various Leishmania species, indicating its potential as a starting point for developing antileishmanial agents .

Case Study 1: Neuroprotective Effects Post-Spinal Cord Injury

In a controlled study involving mice with spinal cord injuries, administration of this compound resulted in:

- Reduced motor neuron death.

- Decreased glial scar area.

- Enhanced functional recovery as measured by behavioral assessments post-injury .

Case Study 2: Cancer Treatment Synergy

A study assessed the effects of combining this compound with standard chemotherapy agents in tumor-bearing mice. The findings indicated:

作用机制

The mechanism of action of 3’,4’-Dimethoxychalcone involves multiple molecular targets and pathways:

Autophagy Induction: The compound enhances autophagy by promoting the activity of transcription factor EB (TFEB), leading to lysosomal biogenesis and degradation of cellular debris.

Anti-inflammatory Effects: Inhibits the activation of nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

相似化合物的比较

3’,4’-Dimethoxychalcone can be compared with other chalcones and methoxy-substituted chalcones:

4,4’-Dimethoxychalcone: Similar structure but with methoxy groups at different positions, exhibiting different biological activities.

2’,4’-Dimethoxychalcone: Another methoxy-substituted chalcone with distinct pharmacological properties.

4-Hydroxy-3,4’-dimethoxychalcone: Combines methoxy and hydroxy groups, showing unique antioxidant and anti-inflammatory effects

Uniqueness: 3’,4’-Dimethoxychalcone stands out due to its potent autophagy-inducing activity and broad spectrum of biological effects, making it a promising candidate for therapeutic applications .

生物活性

3',4'-Dimethoxychalcone (DMC) is a member of the chalcone family, a class of compounds known for their diverse biological activities. This article explores the biological activity of DMC, focusing on its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.

Overview of Chalcones

Chalcones are natural compounds characterized by a ketoethylenic moiety, which contributes to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. The structural simplicity and low cost of synthesis make chalcones attractive candidates for drug development .

1. Antioxidant Activity

DMC exhibits significant antioxidant properties. Research indicates that DMC can scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress. In a comparative study using voltammetry, DMC demonstrated a notable ability to reduce superoxide radicals, although slightly less effective than other known antioxidants like quercetin .

2. Autophagy Induction and Cytoprotection

DMC has been identified as a potent inducer of autophagy across various species, including yeast, worms, and human cell lines. This autophagic activity is crucial for its cytoprotective effects:

- Yeast Model : In yeast cells treated with DMC, increased formation of autophagosomes was observed, indicating enhanced autophagic flux .

- Human Cell Lines : DMC treatment led to reduced levels of SQSTM1/p62, a marker for autophagic degradation in human cells (HCT116 and HepG2) and resulted in increased LC3 lipidation, confirming autophagy induction .

This mechanism suggests that DMC may have potential applications in aging-related diseases by promoting cellular health through enhanced autophagy.

3. Anti-Aging Properties

DMC has been shown to extend lifespan in model organisms such as yeast, worms, and flies. In these studies, DMC administration not only prolonged lifespan but also decelerated cellular senescence in human cell cultures. The compound's ability to activate autophagy is believed to be a key factor in these anti-aging effects .

Table 1: Summary of Biological Activities of this compound

Mechanisms Underlying Biological Activities

The biological activities of DMC are primarily mediated through its interaction with specific cellular pathways:

- Autophagy Activation : The induction of autophagy by DMC is linked to the inhibition of GATA transcription factors rather than the TORC1 pathway, suggesting a unique mechanism that could be synergistic with other anti-aging interventions .

- Oxidative Stress Response : By scavenging ROS and enhancing antioxidant defenses, DMC mitigates cellular damage associated with oxidative stress .

属性

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDWUHRZBILKP-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3',4'-Dimethoxychalcone?

A1: this compound has the molecular formula C17H16O3 and a molecular weight of 268.3 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound. These techniques include:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, helping to confirm its structure. []

- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. []

- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural insights. [, ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy analyzes the compound's absorption and transmission of light in the ultraviolet and visible regions, offering information about its electronic structure and potential chromophores. []

Q3: Has this compound been isolated from any natural sources?

A3: Yes, this compound has been isolated and identified in several plant species. These include:

- Brassica rapa L. ‘hidabeni’ []: This variety of turnip, known as 'hidabeni,' contains 4′-O-β-d-glucopyranosyl-3′,4-dimethoxychalcone, a glycosylated derivative of this compound.

- Docynia indica (Wall.) Decne. []: This medicinal plant, found in Vietnam, contains 2′,6′-dihydroxy 3′,4′-dimethoxychalcone in its fruits.

Q4: Does this compound exhibit any notable biological activities?

A4: Research indicates that this compound and its derivatives demonstrate several intriguing biological activities:

- Anti-inflammatory effects: Studies suggest that 4-dimethylamino-3′,4′-dimethoxychalcone, a derivative of this compound, can downregulate iNOS expression, a key enzyme involved in inflammation. []

- Neurite outgrowth promotion: 4′-O-β-d-Glucopyranosyl-3′,4-dimethoxychalcone, isolated from Brassica rapa L. ‘hidabeni’, has shown the potential to promote neurite outgrowth in PC12 cells, a model system used to study neuronal differentiation. [] This activity was further enhanced by pretreatment with a p38MAPK inhibitor, suggesting a possible mechanism of action.

Q5: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A5: While specific SAR studies focusing solely on this compound might be limited, researchers have explored the SAR of chalcones, the broader class of compounds to which this compound belongs. [, , ] These studies highlight the impact of substituent modifications on the aromatic rings on various biological activities, such as antioxidant and anti-inflammatory effects. Understanding the SAR of chalcones helps researchers design and synthesize derivatives with improved potency and selectivity for specific therapeutic targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。